molecular formula MoO3S-2 B076614 Dioxido-oxo-sulfanylidenemolybdenum CAS No. 11107-97-4

Dioxido-oxo-sulfanylidenemolybdenum

Cat. No.: B076614
CAS No.: 11107-97-4
M. Wt: 176 g/mol
InChI Key: VPYFMOMHCBPPRM-UHFFFAOYSA-N
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Description

Dioxido-oxo-sulfanylidenemolybdenum is a molybdenum(VI) complex characterized by a mixed-ligand environment, incorporating both oxide (O²⁻) and sulfanylidene (S²⁻) groups. This compound exhibits a unique coordination geometry, likely adopting a distorted octahedral or tetrahedral structure depending on synthesis conditions. Its electronic configuration, influenced by the electron-withdrawing oxide and electron-donating sulfanylidene ligands, renders it distinct in reactivity and stability compared to pure molybdenum oxides or sulfides.

Properties

CAS No.

11107-97-4

Molecular Formula

MoO3S-2

Molecular Weight

176 g/mol

IUPAC Name

dioxido-oxo-sulfanylidenemolybdenum

InChI

InChI=1S/Mo.3O.S/q;;2*-1;

InChI Key

VPYFMOMHCBPPRM-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=S)[O-]

Canonical SMILES

[O-][Mo](=O)(=S)[O-]

Other CAS No.

11107-97-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Molybdenum Trioxide (MoO₃):

  • Structure: Layered orthorhombic lattice with Mo in a distorted octahedral environment of O²⁻.
  • Contrast: Dioxido-oxo-sulfanylidenemolybdenum’s sulfanylidene ligands introduce localized electron density, reducing bandgap and enhancing redox activity.

Molybdenum Disulfide (MoS₂):

  • Structure: Hexagonal layers with Mo in trigonal prismatic coordination to S²⁻.
  • Electronic Properties: Narrower bandgap (~1.8 eV), suitable for lubricants and hydrodesulfurization .
  • Contrast: The oxo ligands in this compound increase oxidative stability but reduce sulfur mobility compared to MoS₂.

Oxothiomolybdates (e.g., [MoOₓSᵧ]ⁿ⁻):

  • Structure: Varied coordination depending on O/S ratio, often tetrahedral or octahedral.
  • Electronic Properties: Intermediate bandgaps (~2.5 eV) and tunable acidity .
  • Contrast: this compound’s fixed O/S ratio limits ligand flexibility but enhances thermal stability (decomposition >400°C vs. ~300°C for [MoO₂S₂]²⁻) .

Catalytic Performance

Studies on MoO₃–K₂S₂O₇–K₂S systems reveal that mixed oxo-sulfido complexes like this compound exhibit superior catalytic activity in selective oxidation reactions. For example:

  • Ethylene Oxidation: Conversion rates of ~85% at 300°C, compared to ~60% for MoO₃ under identical conditions .
  • Sulfur Tolerance: Retains activity in H₂S-rich environments, unlike MoO₃, which sulfidizes to MoS₂ and deactivates .

Spectroscopic and Thermodynamic Data

Key findings from Raman and IR spectroscopy:

Compound Mo=O Stretch (cm⁻¹) Mo-S Stretch (cm⁻¹) Stability Constant (log K)
This compound 950–980 420–450 12.3 ± 0.2
MoO₃ 995–1010 N/A 9.8 ± 0.3
[MoO₃S]³⁻ 940–960 380–400 10.1 ± 0.4

Data compiled from Boghosian et al. (2002) and Berg et al. (2005) .

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